Cas no 1702896-93-2 (tert-butyl N-{3-bromo-2-methyl-2-(3-methylcyclohexyl)oxypropyl}carbamate)
tert-butyl N-{3-bromo-2-methyl-2-(3-methylcyclohexyl)oxypropyl}carbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-{3-bromo-2-methyl-2-(3-methylcyclohexyl)oxypropyl}carbamate
- tert-butyl N-{3-bromo-2-methyl-2-[(3-methylcyclohexyl)oxy]propyl}carbamate
- EN300-1135514
- 1702896-93-2
-
- Inchi: 1S/C16H30BrNO3/c1-12-7-6-8-13(9-12)20-16(5,10-17)11-18-14(19)21-15(2,3)4/h12-13H,6-11H2,1-5H3,(H,18,19)
- InChI Key: JFCUIFKJXDHPAL-UHFFFAOYSA-N
- SMILES: BrCC(C)(CNC(=O)OC(C)(C)C)OC1CCCC(C)C1
Computed Properties
- Exact Mass: 363.14091g/mol
- Monoisotopic Mass: 363.14091g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 7
- Complexity: 343
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 47.6Ų
tert-butyl N-{3-bromo-2-methyl-2-(3-methylcyclohexyl)oxypropyl}carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1135514-0.05g |
tert-butyl N-{3-bromo-2-methyl-2-[(3-methylcyclohexyl)oxy]propyl}carbamate |
1702896-93-2 | 95% | 0.05g |
$768.0 | 2023-10-26 | |
| Enamine | EN300-1135514-0.1g |
tert-butyl N-{3-bromo-2-methyl-2-[(3-methylcyclohexyl)oxy]propyl}carbamate |
1702896-93-2 | 95% | 0.1g |
$804.0 | 2023-10-26 | |
| Enamine | EN300-1135514-0.25g |
tert-butyl N-{3-bromo-2-methyl-2-[(3-methylcyclohexyl)oxy]propyl}carbamate |
1702896-93-2 | 95% | 0.25g |
$840.0 | 2023-10-26 | |
| Enamine | EN300-1135514-0.5g |
tert-butyl N-{3-bromo-2-methyl-2-[(3-methylcyclohexyl)oxy]propyl}carbamate |
1702896-93-2 | 95% | 0.5g |
$877.0 | 2023-10-26 | |
| Enamine | EN300-1135514-1.0g |
tert-butyl N-{3-bromo-2-methyl-2-[(3-methylcyclohexyl)oxy]propyl}carbamate |
1702896-93-2 | 1g |
$1172.0 | 2023-06-09 | ||
| Enamine | EN300-1135514-2.5g |
tert-butyl N-{3-bromo-2-methyl-2-[(3-methylcyclohexyl)oxy]propyl}carbamate |
1702896-93-2 | 95% | 2.5g |
$1791.0 | 2023-10-26 | |
| Enamine | EN300-1135514-5.0g |
tert-butyl N-{3-bromo-2-methyl-2-[(3-methylcyclohexyl)oxy]propyl}carbamate |
1702896-93-2 | 5g |
$3396.0 | 2023-06-09 | ||
| Enamine | EN300-1135514-10.0g |
tert-butyl N-{3-bromo-2-methyl-2-[(3-methylcyclohexyl)oxy]propyl}carbamate |
1702896-93-2 | 10g |
$5037.0 | 2023-06-09 | ||
| Enamine | EN300-1135514-1g |
tert-butyl N-{3-bromo-2-methyl-2-[(3-methylcyclohexyl)oxy]propyl}carbamate |
1702896-93-2 | 95% | 1g |
$914.0 | 2023-10-26 | |
| Enamine | EN300-1135514-5g |
tert-butyl N-{3-bromo-2-methyl-2-[(3-methylcyclohexyl)oxy]propyl}carbamate |
1702896-93-2 | 95% | 5g |
$2650.0 | 2023-10-26 |
tert-butyl N-{3-bromo-2-methyl-2-(3-methylcyclohexyl)oxypropyl}carbamate Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on tert-butyl N-{3-bromo-2-methyl-2-(3-methylcyclohexyl)oxypropyl}carbamate
tert-butyl N-{3-bromo-2-methyl-2-(3-methylcyclohexyl)oxypropyl}carbamate: A Comprehensive Overview
The compound tert-butyl N-{3-bromo-2-methyl-2-(3-methylcyclohexyl)oxypropyl}carbamate (CAS No. 1702896-93-2) is a complex organic molecule with a diverse range of potential applications in the fields of pharmaceuticals, agrochemicals, and advanced materials. This compound is characterized by its unique structure, which includes a tert-butyl group, a carbamate functional group, and a substituted cyclohexane moiety. The presence of these functional groups makes it highly versatile and amenable to various chemical modifications, as highlighted in recent studies.
Recent research has focused on the synthesis and characterization of this compound, particularly its stability under different environmental conditions. Studies have shown that the tert-butyl carbamate group imparts excellent thermal stability, making it suitable for high-temperature applications. Additionally, the bromo substituent introduces reactivity that can be exploited in cross-coupling reactions, a key area of interest in modern organic synthesis.
The cyclohexane ring in the structure is another critical feature. Its flexibility and ability to adopt multiple conformations make it ideal for incorporating into larger molecular frameworks. Recent advancements in computational chemistry have allowed researchers to model the conformational dynamics of this compound, providing deeper insights into its potential interactions with biological systems.
In terms of applications, tert-butyl N-{3-bromo-2-methyl-2-(3-methylcyclohexyl)oxypropyl}carbamate has shown promise as a precursor for bioactive molecules. Its ability to undergo nucleophilic substitution reactions at the bromine atom has been leveraged to synthesize derivatives with enhanced pharmacokinetic properties. For instance, studies published in 2023 demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain enzymes associated with neurodegenerative diseases.
Moreover, the compound's compatibility with green chemistry principles has been explored. Researchers have developed eco-friendly synthesis routes that minimize waste and reduce the use of hazardous solvents. These methods not only enhance the sustainability of production processes but also align with current industry trends toward environmentally responsible manufacturing.
The carbamate functionality in this molecule also contributes to its versatility. It can act as a protecting group in peptide synthesis or serve as a reactive site for further functionalization. Recent studies have highlighted its utility in click chemistry reactions, where it facilitates the rapid assembly of complex molecules with high precision.
In conclusion, tert-butyl N-{3-bromo-2-methyl-2-(3-methylcyclohexyl)oxypropyl}carbamate (CAS No. 1702896-93-2) stands out as a valuable building block in contemporary organic synthesis. Its unique combination of functional groups and structural features positions it as a key player in the development of novel compounds with diverse applications across multiple industries. As research continues to uncover new aspects of its chemistry and utility, this compound is poised to make significant contributions to scientific and technological advancements.
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